molecular formula C23H23N3O3S2 B2912018 N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1105224-40-5

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2912018
CAS No.: 1105224-40-5
M. Wt: 453.58
InChI Key: SBFIGQRIMIDWAR-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a sulfonamide group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane.

    Sulfonamide Formation: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiophene ring or the isopropyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting DNA synthesis and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for various biological activities.

Uniqueness

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or oxadiazole derivatives.

Properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-15(2)17-9-11-19(12-10-17)26(4)31(27,28)20-13-14-30-21(20)23-24-22(25-29-23)18-7-5-16(3)6-8-18/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFIGQRIMIDWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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